

# 6-Chloro-N-methylpyrazin-2-amine structure and chemical properties

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## Compound of Interest

Compound Name: 6-Chloro-N-methylpyrazin-2-amine

Cat. No.: B1328755

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## An In-depth Technical Guide to 6-Chloro-N-methylpyrazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**6-Chloro-N-methylpyrazin-2-amine** is a substituted pyrazine derivative that serves as a crucial building block in medicinal chemistry. Its structural features, particularly the reactive chloro and methylamino groups on the pyrazine ring, make it a valuable intermediate for the synthesis of complex heterocyclic compounds. This technical guide provides a comprehensive overview of its chemical structure, properties, a detailed experimental protocol for its synthesis, and its significant role as a precursor in the development of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, a prominent class of antidiabetic drugs.

### Chemical Structure and Identification

**6-Chloro-N-methylpyrazin-2-amine** is characterized by a pyrazine ring substituted with a chlorine atom at position 6 and a methylamino group at position 2.

Caption: 2D Structure of **6-Chloro-N-methylpyrazin-2-amine**.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	6-chloro-N-methylpyrazin-2-amine
Synonyms	2-Chloro-6-(methylamino)pyrazine, (6-Chloropyrazin-2-yl)-methyl-amine, 2-methylamino-6-chloropyrazine
CAS Number	848366-38-1 <a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>5</sub> H <sub>6</sub> ClN <sub>3</sub> <a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	143.57 g/mol <a href="#">[1]</a> <a href="#">[2]</a>
Canonical SMILES	CNC1=NC(=CN=C1)Cl

## Physicochemical Properties

The physical and chemical properties of **6-Chloro-N-methylpyrazin-2-amine** are summarized below. The predicted values are based on computational models.

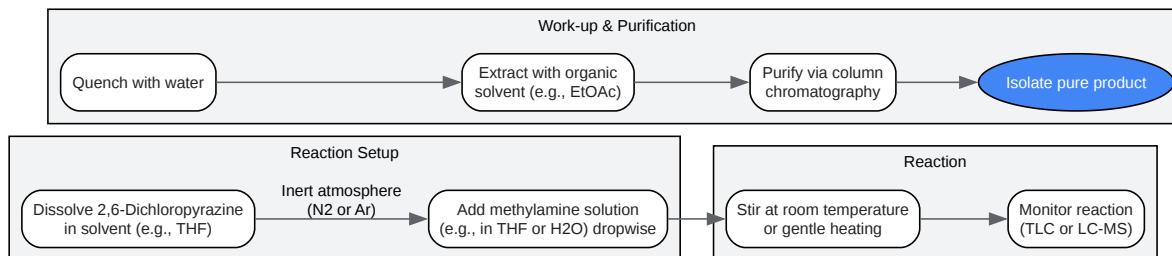
Table 2: Physicochemical Data

Property	Value	Source
Physical State	Off-white solid	<a href="#">[2]</a>
Melting Point	80-83 °C	<a href="#">[1]</a> <a href="#">[2]</a>
Boiling Point	250.4 ± 35.0 °C	Predicted <a href="#">[2]</a>
Density	1.338 ± 0.06 g/cm <sup>3</sup>	Predicted <a href="#">[2]</a>
pKa	1.07 ± 0.25	Predicted <a href="#">[2]</a>
Storage Temperature	2-8 °C, protect from light	<a href="#">[1]</a> <a href="#">[2]</a>

## Synthesis and Experimental Protocols

The synthesis of **6-Chloro-N-methylpyrazin-2-amine** is most efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a readily

available dichloropyrazine precursor with methylamine. The greater electrophilicity of the carbon at position 2 in 2,6-dichloropyrazine facilitates selective monosubstitution.



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Caption: General experimental workflow for the synthesis of **6-Chloro-N-methylpyrazin-2-amine**.

## Detailed Experimental Protocol: Synthesis from 2,6-Dichloropyrazine

This protocol describes a plausible method for the synthesis of **6-Chloro-N-methylpyrazin-2-amine** based on established procedures for similar SNAr reactions on pyrazine rings.[2][3]

Materials:

- 2,6-Dichloropyrazine (1.0 eq)
- Methylamine solution (e.g., 40% in water or 2.0 M in THF) (1.1 - 1.5 eq)
- Anhydrous Tetrahydrofuran (THF) or a polar aprotic solvent like DMF
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated aqueous NaCl solution)

- Anhydrous magnesium sulfate ( $MgSO_4$ ) or sodium sulfate ( $Na_2SO_4$ )
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for elution

#### Procedure:

- Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dichloropyrazine (1.0 eq) in anhydrous THF.
- Reagent Addition: Cool the solution to 0 °C using an ice bath. Add the methylamine solution (1.1 eq) dropwise over 15-30 minutes, ensuring the internal temperature does not rise significantly.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion.
- Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
- Washing: Combine the organic layers and wash sequentially with water, saturated aqueous  $NaHCO_3$  solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous  $MgSO_4$ , filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: Purify the crude solid by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of 10-50% ethyl acetate in hexanes) to afford the pure **6-Chloro-N-methylpyrazin-2-amine**.

- Characterization: Confirm the identity and purity of the final product using NMR, MS, and IR spectroscopy.

## Spectroscopic Profile

While specific experimental spectra for **6-Chloro-N-methylpyrazin-2-amine** are not widely published, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds.

Table 3: Predicted Spectroscopic Data

Technique	Predicted Characteristics
<sup>1</sup> H NMR	$\delta$ (ppm): ~7.7-7.9 (s, 1H, pyrazine-H), ~6.5-6.7 (s, 1H, pyrazine-H), ~5.0-5.5 (br s, 1H, N-H), ~3.0-3.1 (d, 3H, N-CH <sub>3</sub> ). Note: The N-H proton signal may be broad and its chemical shift can vary with concentration and solvent.
<sup>13</sup> C NMR	$\delta$ (ppm): ~158 (C-NH), ~150 (C-Cl), ~135 (CH), ~110 (CH), ~28 (N-CH <sub>3</sub> ). <sup>[4][5]</sup>
IR	$\nu$ (cm <sup>-1</sup> ): 3350-3310 (N-H stretch, single weak-medium band for secondary amine), 2950-2850 (C-H stretch), 1600-1550 (C=N/C=C stretch of pyrazine ring), 1335-1250 (Ar C-N stretch), 800-700 (C-Cl stretch).
Mass Spec.	m/z: Molecular ion [M] <sup>+</sup> at 143/145 (approx. 3:1 ratio due to <sup>35</sup> Cl/ <sup>37</sup> Cl isotopes). Key fragments may include loss of Cl ([M-Cl] <sup>+</sup> ), loss of CH <sub>3</sub> ([M-CH <sub>3</sub> ] <sup>+</sup> ), and other pyrazine ring fragmentations. <sup>[2]</sup>

## Applications in Drug Development

**6-Chloro-N-methylpyrazin-2-amine** is a key intermediate in the synthesis of pharmaceuticals. <sup>[1]</sup> Its primary application is in the construction of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes mellitus. The amine and chloro

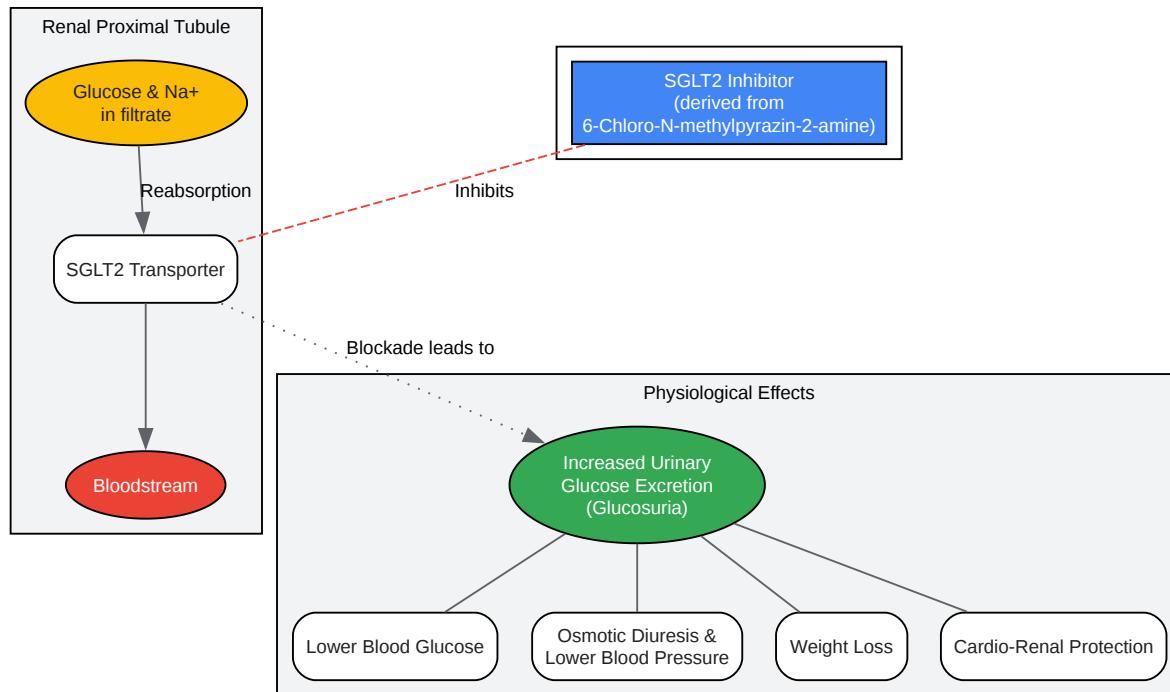
functionalities allow for sequential chemical modifications, enabling the attachment of the glycoside and other aryl moieties required for biological activity.

## Role in SGLT2 Inhibitor Mechanism

SGLT2 is a protein located in the proximal tubules of the kidney responsible for reabsorbing approximately 90% of the glucose filtered from the blood.<sup>[6]</sup> SGLT2 inhibitors, synthesized using intermediates like **6-Chloro-N-methylpyrazin-2-amine**, block this transporter. This action prevents glucose from being reabsorbed back into the bloodstream and promotes its excretion in the urine.

The resulting glucosuria leads to several therapeutic benefits:

- Lowered Blood Glucose: Directly reduces hyperglycemia.<sup>[7]</sup>
- Reduced Blood Pressure: Osmotic diuresis and natriuresis lead to a reduction in plasma volume and blood pressure.<sup>[8][9]</sup>
- Weight Loss: Due to the caloric loss from urinary glucose excretion.<sup>[6]</sup>
- Cardio-Renal Protection: The mechanism is multifactorial, involving improved glomerular hemodynamics, reduced oxidative stress, and beneficial metabolic shifts.<sup>[6][7]</sup>



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Caption: Mechanism of action for SGLT2 inhibitors synthesized from pyrazine intermediates.

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